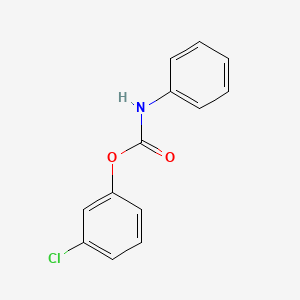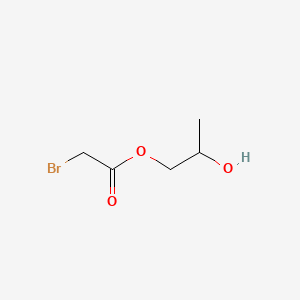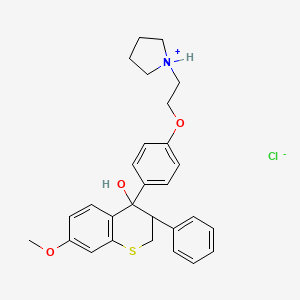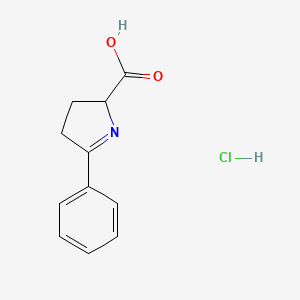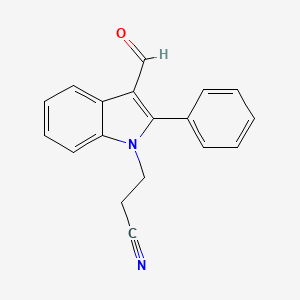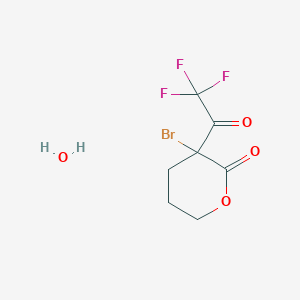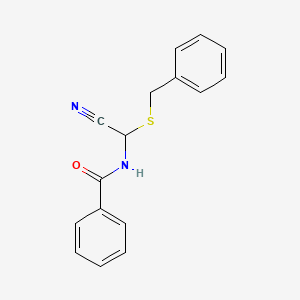
N-((Benzylthio)cyanomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Benzylthio)cyanomethyl)benzamide is an organic compound with the molecular formula C16H14N2OS It is a benzamide derivative characterized by the presence of a benzylthio group and a cyanomethyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzylthio)cyanomethyl)benzamide typically involves the reaction of benzyl mercaptan with cyanomethyl benzamide under specific conditions. One common method includes:
Reaction of Benzyl Mercaptan with Cyanomethyl Benzamide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Benzylthio)cyanomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-((Benzylthio)cyanomethyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other benzamide derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((Benzylthio)cyanomethyl)benzamide involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The benzylthio and cyanomethyl groups play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyanomethyl)benzamide: Similar structure but lacks the benzylthio group.
N-[(1H-tetrazol-5-yl)methyl]benzamide: Contains a tetrazole ring instead of the benzylthio group.
Uniqueness
N-((Benzylthio)cyanomethyl)benzamide is unique due to the presence of both benzylthio and cyanomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
31657-19-9 |
|---|---|
Formule moléculaire |
C16H14N2OS |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-[benzylsulfanyl(cyano)methyl]benzamide |
InChI |
InChI=1S/C16H14N2OS/c17-11-15(20-12-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,12H2,(H,18,19) |
Clé InChI |
KEOJVGCGKRBADL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C#N)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
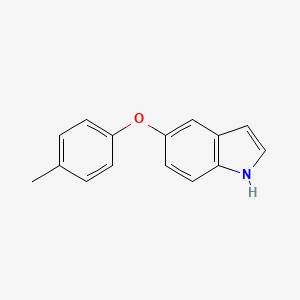
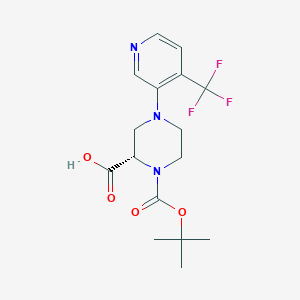

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
